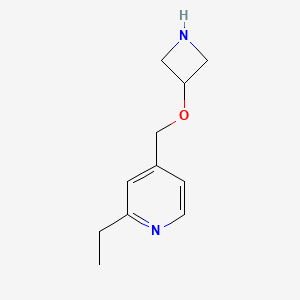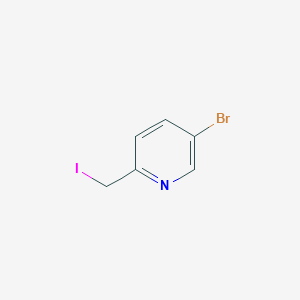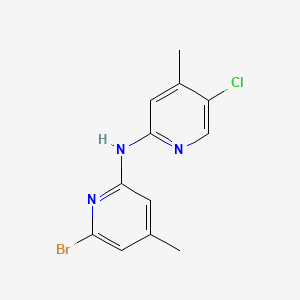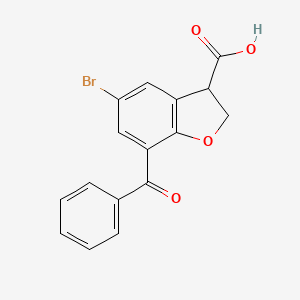![molecular formula C13H10ClN3 B13883309 4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13883309.png)
4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a scaffold for developing kinase inhibitors and other bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursorsThe chlorination step is usually carried out using reagents like phosphorus oxychloride .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using microwave-assisted techniques to enhance reaction rates and yields. The use of continuous flow reactors can also improve the scalability and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling reactions: It can undergo Suzuki coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its anticancer properties and potential to treat inflammatory diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with signal transduction pathways, leading to the modulation of cell proliferation, apoptosis, and other cellular processes . This makes it a promising candidate for developing targeted therapies for cancer and other diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-aminopyrrolo[2,3-d]pyrimidine
- (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
Uniqueness
4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its specific substitution pattern, which can enhance its binding affinity and selectivity for certain molecular targets. This unique structure allows for the development of more potent and selective inhibitors compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H10ClN3 |
|---|---|
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H10ClN3/c1-8-7-15-13-10(8)11(14)16-12(17-13)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16,17) |
Clé InChI |
OPQPZFIVFOCQMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC2=C1C(=NC(=N2)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13883262.png)


![tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate](/img/structure/B13883269.png)
![Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13883275.png)

![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13883300.png)

![Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate](/img/structure/B13883311.png)

